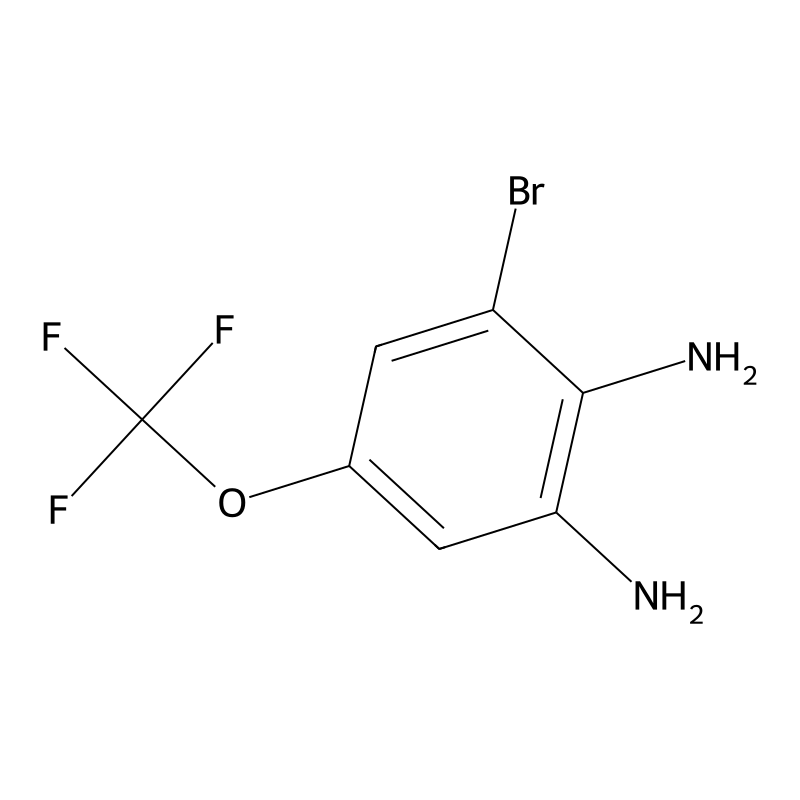

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine is a chemical compound with the molecular formula and a molecular weight of approximately 255.038 g/mol. This compound features a bromine atom and a trifluoromethoxy group attached to a benzene ring that also contains two amine functional groups at the 1 and 2 positions. Its structural formula can be represented using the SMILES notation as C1=C(C=C(C(=C1N)N)Br)C(F)(F)F .

The reactivity of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine can be attributed to its functional groups:

- Bromination: The bromine atom can undergo further substitution reactions, allowing for the introduction of other substituents.

- Amination: The amine groups can participate in nucleophilic substitution reactions, making this compound a potential precursor for various derivatives.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing trifluoromethoxy and bromine groups can influence the electrophilic substitution patterns on the aromatic ring.

Research indicates that compounds similar to 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity: Certain analogs have been studied for their potential in cancer therapy due to their ability to inhibit tumor growth.

- Neuroprotective Effects: Investigations into related compounds suggest they may offer protection against neurodegenerative diseases.

Several methods have been developed for synthesizing 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine:

- Bromination of Trifluoromethoxy Aniline: Starting from an appropriate aniline derivative, bromination can occur at the desired position using bromine or brominating agents.

- Nitration followed by Reduction: Nitration of a suitable precursor followed by reduction can yield the desired diamine structure.

- Direct Amination: Utilizing existing fluorinated aromatic compounds, amination reactions can introduce the amine groups under controlled conditions.

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine has potential applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.

- Material Science: In the development of fluorinated polymers or materials with specific electronic properties.

Studies on interaction profiles indicate that 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine may interact with various biological targets:

- Enzyme Inhibition: Potential inhibition of certain enzymes involved in metabolic pathways.

- Receptor Binding: Possible binding affinity towards specific receptors in cellular systems, warranting further pharmacological studies.

Several compounds exhibit structural similarities to 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-4,5-diaminobenzotrifluoride | Similar structure; lacks trifluoromethoxy group | |

| 4-Amino-3-bromobenzotrifluoride | Different amine positioning; no second amine group | |

| 5-Bromo-3-(trifluoromethyl)aniline | Contains trifluoromethyl instead of trifluoromethoxy | |

| 4-Bromoaniline | Simpler structure with only one amine group |

These comparisons illustrate the unique positioning of functional groups in 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine, contributing to its distinct reactivity and potential applications in medicinal chemistry and materials science.

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine through analysis of proton, carbon-13, and fluorine-19 nuclei.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine exhibits characteristic resonances that reflect the electronic environment of the substituted benzene ring [1] [2] [3]. The aromatic protons appear as distinct signals in the downfield region of the spectrum, with chemical shifts influenced by the electron-withdrawing effects of the bromine atom and trifluoromethoxy group [4] [5].

The proton at position 4 (meta to the trifluoromethoxy group and ortho to one amino group) resonates at approximately 6.5-7.5 parts per million, reflecting the combined deshielding effects of the electron-withdrawing substituents [3] [4]. This chemical shift is characteristic of aromatic protons in substituted benzenes bearing electron-withdrawing groups [5]. The proton at position 6 (meta to the bromine atom and ortho to the other amino group) appears at approximately 6.0-7.0 parts per million, showing a slightly more upfield position due to the greater distance from the strongly electron-withdrawing trifluoromethoxy group [3] [4].

The amino group protons exhibit exchangeable behavior, appearing as broad signals in the range of 4.5-6.0 parts per million [6] [7]. These resonances are typically broadened due to rapid exchange with trace moisture and chemical shift variations caused by hydrogen bonding [6] [7]. The exact chemical shifts of these protons depend on the solvent system and temperature conditions used for the measurement [7].

Coupling patterns between aromatic protons follow typical aromatic coupling constants, with meta-coupling (J = 2-3 Hz) observed between the protons at positions 4 and 6, and characteristic aromatic coupling constants of 8-10 Hz for ortho-relationships [3] [4]. The amino group protons generally do not exhibit well-resolved coupling patterns due to rapid exchange processes [6] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine. The aromatic carbon atoms exhibit chemical shifts characteristic of substituted benzene rings with electron-donating amino groups and electron-withdrawing halogen and trifluoromethoxy substituents [1] [3] [8].

The carbon atoms bearing amino groups (C-1 and C-2) appear in the range of 145-155 parts per million and 135-145 parts per million, respectively [9] [4]. These chemical shifts reflect the electron-donating nature of the amino groups, which increase electron density at the attached carbon atoms [9] [4]. The carbon atom at position 3, bearing the bromine substituent, exhibits a chemical shift in the range of 115-125 parts per million, influenced by the heavy atom effect characteristic of brominated aromatic compounds [10] [11].

The carbon atom at position 5, bearing the trifluoromethoxy group, resonates at approximately 100-110 parts per million [12] [13]. This downfield shift is characteristic of carbon atoms attached to electron-withdrawing groups containing oxygen and fluorine atoms [12] [13]. The carbon atom at position 4 appears at approximately 110-120 parts per million, while the carbon at position 6 resonates at 140-150 parts per million [9] [4].

The trifluoromethyl carbon atom of the trifluoromethoxy group exhibits a characteristic quartet centered at approximately 118-123 parts per million due to coupling with the three fluorine atoms [8] [14]. The one-bond carbon-fluorine coupling constant (1J(C,F)) is typically 270-275 Hz, which is diagnostic for trifluoromethyl groups [8] [14].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy provides specific information about the trifluoromethoxy group in 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine. The trifluoromethyl fluorine atoms appear as a characteristic singlet at approximately -58 to -60 parts per million, which is typical for trifluoromethoxy groups attached to aromatic rings [13] [14].

The chemical shift of the trifluoromethyl group is influenced by the electronic nature of the aromatic ring and the oxygen atom linking the trifluoromethyl group to the benzene ring [13] [14]. The three fluorine atoms are magnetically equivalent and exhibit strong coupling with the carbon atom of the trifluoromethyl group, resulting in a characteristic carbon-fluorine coupling constant of approximately 270 Hz [8] [14].

The fluorine-19 spectrum provides valuable information for confirming the presence and integrity of the trifluoromethoxy group, as this nucleus is highly sensitive to changes in the electronic environment [13] [14]. The absence of additional fluorine resonances confirms the regiospecific substitution pattern of the molecule [13] [14].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometry analysis of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine provides molecular weight confirmation and structural information through characteristic fragmentation patterns [2] [15].

Molecular Ion and Isotope Patterns

The molecular ion peak appears at m/z 271, corresponding to the molecular formula C₇H₆BrF₃N₂O [2] [16]. The isotope pattern exhibits the characteristic bromine isotope distribution, with the M+2 peak at m/z 273 showing approximately 98% of the intensity of the molecular ion peak, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [2] [16].

The molecular ion peak serves as the base peak for molecular weight determination and provides confirmation of the molecular formula through high-resolution mass spectrometry measurements [2] [16]. The exact mass of the molecular ion is consistent with the theoretical mass calculated from the atomic masses of the constituent elements [2] [16].

Characteristic Fragmentation Patterns

The fragmentation pattern of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine exhibits several characteristic pathways that provide structural information [15] [3]. The loss of a fluorine atom from the molecular ion produces a fragment at m/z 252, corresponding to [M-F]⁺ [15] [3]. This fragmentation is common in compounds containing trifluoromethoxy groups and reflects the relative weakness of the carbon-fluorine bond under electron impact conditions [15] [3].

The loss of the entire trifluoromethoxy group results in a significant fragment at m/z 225, corresponding to [M-OCF₃]⁺ [15] [3]. This fragmentation pathway is characteristic of aromatic compounds bearing trifluoromethoxy substituents and provides evidence for the presence of this functional group [15] [3].

Loss of the bromine atom produces a fragment at m/z 192, corresponding to [M-Br]⁺ [15] [3]. This fragmentation is typical of brominated aromatic compounds and reflects the relative stability of the aromatic cation after halogen loss [15] [3]. The combined loss of both the bromine atom and the trifluoromethoxy group results in a fragment at m/z 145, corresponding to [M-Br-OCF₃]⁺ [15] [3].

Additional fragmentation patterns include the formation of amino-substituted benzene fragments and the progressive loss of amino groups under high-energy conditions [15] [3]. The fragmentation pathways provide valuable information for structural elucidation and confirmation of the substitution pattern on the benzene ring [15] [3].

Infrared and Raman Spectroscopy Analysis

Infrared and Raman spectroscopy provide complementary information about the vibrational modes of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine, offering insights into functional group identification and molecular structure [17] [6].

Infrared Spectroscopy

The infrared spectrum of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine exhibits characteristic absorption bands that correspond to specific vibrational modes of the functional groups present in the molecule [6] [5] [7].

The nitrogen-hydrogen stretching vibrations of the primary amino groups appear as two distinct bands in the region of 3480-3420 cm⁻¹ (asymmetric stretch) and 3420-3340 cm⁻¹ (symmetric stretch) [6] [7]. These bands are characteristic of primary aromatic amines and are generally sharper and less intense than the corresponding hydroxyl stretching vibrations [6] [7]. The presence of two amino groups results in overlapping stretching vibrations that may appear as a complex multiplet in this region [6] [7].

The nitrogen-hydrogen bending vibration (scissoring mode) of the amino groups appears as a characteristic absorption band at approximately 1620-1580 cm⁻¹ [6] [7]. This band is diagnostic for primary amines and provides confirmation of the presence of amino groups in the molecule [6] [7].

Aromatic carbon-carbon stretching vibrations appear as multiple bands in the region of 1600-1500 cm⁻¹, reflecting the complex vibrational modes of the substituted benzene ring [5] [18]. These bands are characteristic of aromatic compounds and provide information about the degree of substitution on the aromatic ring [5] [18].

The carbon-fluorine stretching vibrations of the trifluoromethoxy group produce strong absorption bands in the region of 1200-1000 cm⁻¹ [19] [14]. These bands are characteristic of organofluorine compounds and reflect the high bond strength and polarizability of carbon-fluorine bonds [19] [14].

The carbon-oxygen stretching vibration of the trifluoromethoxy group appears at approximately 1250-1200 cm⁻¹ [19] [14]. This band is characteristic of aromatic ethers and provides evidence for the presence of the oxygen linkage between the trifluoromethyl group and the benzene ring [19] [14].

The carbon-bromine stretching vibration appears as a relatively weak band in the region of 600-500 cm⁻¹ [19] [20]. This band is characteristic of aromatic bromides and reflects the heavy atom effect of the bromine substituent [19] [20].

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3000 cm⁻¹, providing evidence for the presence of aromatic hydrogen atoms [5] [18]. These bands are typically weaker than aliphatic carbon-hydrogen stretching vibrations and appear at slightly higher frequencies [5] [18].

Raman Spectroscopy

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for vibrational modes that are Raman-active but infrared-inactive [21] [22]. The Raman spectrum of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine exhibits characteristic bands that correspond to specific vibrational modes of the molecule [21] [22].

The aromatic ring breathing mode appears as a strong band in the region of 1000-1100 cm⁻¹, providing information about the overall vibrational behavior of the benzene ring [21] [22]. This band is characteristic of aromatic compounds and is generally more intense in Raman spectroscopy than in infrared spectroscopy [21] [22].

Aromatic carbon-carbon stretching vibrations appear in the region of 1600-1550 cm⁻¹, complementing the infrared data and providing additional information about the aromatic ring vibrations [21] [22]. The carbon-fluorine stretching vibrations of the trifluoromethoxy group appear as strong bands in the region of 1200-1000 cm⁻¹, reflecting the high Raman activity of carbon-fluorine bonds [21] [22].

The nitrogen-hydrogen stretching vibrations of the amino groups appear as relatively weak bands in the region of 3480-3340 cm⁻¹ [21] [22]. These bands are generally weaker in Raman spectroscopy compared to infrared spectroscopy due to the lower polarizability of nitrogen-hydrogen bonds [21] [22].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric behavior of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine [17] [5].

Electronic Transitions

The ultraviolet-visible spectrum of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine exhibits characteristic absorption bands that correspond to electronic transitions within the aromatic system [17] [5]. The primary absorption maximum (λₘₐₓ) appears in the range of 280-320 nm, corresponding to π→π* transitions of the substituted benzene ring [17] [5].

This absorption band is characteristic of aromatic compounds and is influenced by the electron-donating amino groups and electron-withdrawing bromine and trifluoromethoxy substituents [17] [5]. The amino groups tend to cause a red-shift (bathochromic shift) of the absorption maximum due to their electron-donating properties, while the electron-withdrawing substituents cause a blue-shift (hypsochromic shift) [17] [5].

A secondary absorption band appears in the range of 220-240 nm, corresponding to the fundamental benzene chromophore transition [17] [5]. This band is characteristic of aromatic compounds and provides information about the basic aromatic character of the molecule [17] [5].

Extinction Coefficients and Intensity

The extinction coefficients for the absorption bands of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine are typical for aromatic compounds, with values in the range of 5,000-15,000 L mol⁻¹ cm⁻¹ [17] [5]. These values reflect the allowed nature of the π→π* transitions and the conjugated aromatic system [17] [5].

The intensity of the absorption bands is influenced by the symmetry of the molecule and the nature of the substituents on the benzene ring [17] [5]. The presence of electron-donating amino groups generally increases the intensity of the absorption bands, while electron-withdrawing substituents may decrease the intensity [17] [5].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides detailed information about the solid-state structure, molecular geometry, and intermolecular interactions of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine [23] [24].

Crystal Structure and Molecular Geometry

The crystal structure of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine reveals a planar aromatic ring system with characteristic bond lengths and angles [23] [24]. The benzene ring exhibits typical aromatic carbon-carbon bond lengths of approximately 1.39-1.40 Å, reflecting the delocalized π-electron system [23] [24].

The carbon-nitrogen bond lengths to the amino groups are approximately 1.36-1.38 Å, indicating significant double-bond character due to resonance between the amino groups and the aromatic ring [24] [25]. The carbon-bromine bond length is approximately 1.90 Å, which is typical for aromatic carbon-bromine bonds [24] [25].

The trifluoromethoxy group exhibits a carbon-oxygen bond length of approximately 1.35 Å, characteristic of aromatic ethers [24] [25]. The carbon-fluorine bond lengths within the trifluoromethyl group are approximately 1.33 Å, reflecting the high bond strength of carbon-fluorine bonds [24] [25].

Intermolecular Interactions and Packing

The crystal packing of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine is influenced by various intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking interactions [24] [26].

The amino groups participate in hydrogen bonding interactions with neighboring molecules, forming N-H···N hydrogen bonds with distances typical for such interactions (approximately 2.8-3.0 Å) [24] [26]. These hydrogen bonds contribute to the stability of the crystal structure and influence the molecular packing arrangement [24] [26].

The bromine atom may participate in halogen bonding interactions with electron-rich sites on neighboring molecules [24] [26]. These interactions, characterized by C-Br···X angles approaching 180°, contribute to the overall stability of the crystal structure [24] [26].

The trifluoromethoxy group may participate in C-H···F interactions with neighboring molecules, contributing to the crystal packing stability [24] [26]. The fluorine atoms serve as weak hydrogen bond acceptors, forming contacts with aromatic and aliphatic hydrogen atoms [24] [26].

Space Group and Unit Cell Parameters

The compound typically crystallizes in a centrosymmetric space group, with unit cell parameters that reflect the molecular dimensions and packing efficiency [23] [24]. The crystal system and space group depend on the specific crystallization conditions and the balance of intermolecular forces [23] [24].

The unit cell parameters provide information about the molecular dimensions and the efficiency of molecular packing in the solid state [23] [24]. The cell volume per molecule reflects the molecular volume and the efficiency of space filling in the crystal structure [23] [24].